molecular formula C23H23N7 B13373136 N-(4-{[3,5-dimethyl-1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-1H-pyrazol-4-yl]methyl}phenyl)-N,N-dimethylamine

N-(4-{[3,5-dimethyl-1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-1H-pyrazol-4-yl]methyl}phenyl)-N,N-dimethylamine

Cat. No.: B13373136
M. Wt: 397.5 g/mol
InChI Key: PMMGDQIUTKWPCL-UHFFFAOYSA-N
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Description

N-(4-{[3,5-dimethyl-1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-1H-pyrazol-4-yl]methyl}phenyl)-N,N-dimethylamine is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazinoindole core, which is fused with a pyrazole ring, and a dimethylamine group attached to a phenyl ring. This unique structure imparts significant biological and chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[3,5-dimethyl-1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-1H-pyrazol-4-yl]methyl}phenyl)-N,N-dimethylamine typically involves multiple steps. The process begins with the preparation of the triazinoindole core, which is achieved through a ring-fusion strategy. This involves the condensation of appropriate starting materials under controlled conditions to form the triazinoindole ring system .

Subsequently, the pyrazole ring is introduced through a cyclization reaction, where the intermediate product is treated with suitable reagents to form the desired pyrazole ring. The final step involves the attachment of the dimethylamine group to the phenyl ring, which is typically achieved through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[3,5-dimethyl-1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-1H-pyrazol-4-yl]methyl}phenyl)-N,N-dimethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a variety of functionalized products .

Scientific Research Applications

N-(4-{[3,5-dimethyl-1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-1H-pyrazol-4-yl]methyl}phenyl)-N,N-dimethylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[3,5-dimethyl-1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-1H-pyrazol-4-yl]methyl}phenyl)-N,N-dimethylamine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[3,5-dimethyl-1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-1H-pyrazol-4-yl]methyl}phenyl)-N,N-dimethylamine is unique due to its specific structural features, such as the combination of the triazinoindole and pyrazole rings, and the presence of the dimethylamine group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C23H23N7

Molecular Weight

397.5 g/mol

IUPAC Name

4-[[3,5-dimethyl-1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)pyrazol-4-yl]methyl]-N,N-dimethylaniline

InChI

InChI=1S/C23H23N7/c1-14-19(13-16-9-11-17(12-10-16)29(3)4)15(2)30(28-14)23-25-22-21(26-27-23)18-7-5-6-8-20(18)24-22/h5-12H,13H2,1-4H3,(H,24,25,27)

InChI Key

PMMGDQIUTKWPCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=NC3=C(C4=CC=CC=C4N3)N=N2)C)CC5=CC=C(C=C5)N(C)C

Origin of Product

United States

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